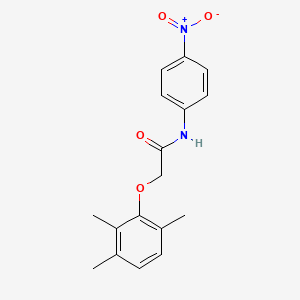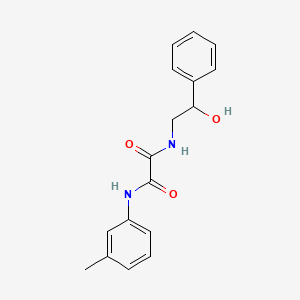![molecular formula C17H19NO4 B5147213 methyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}benzoate](/img/structure/B5147213.png)
methyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}benzoate, also known as DM-Bn, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DM-Bn is a benzamide derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of methyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. methyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. methyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}benzoate has also been shown to bind to the dopamine D2 receptor, a neurotransmitter receptor that is involved in the regulation of movement and mood. The binding of methyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}benzoate to the dopamine D2 receptor may explain its anti-tumor and anti-neurodegenerative effects.
Biochemical and Physiological Effects:
methyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}benzoate has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro, methyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}benzoate has been shown to inhibit the activity of COX-2 and reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). methyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}benzoate has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In vivo, methyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}benzoate has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. methyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}benzoate has also been shown to improve cognitive function and reduce motor deficits in animal models of Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}benzoate has several advantages as a research tool, including its high purity and stability, its well-characterized mechanism of action, and its potential applications in various fields. However, methyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}benzoate also has some limitations, including its relatively high cost, its limited solubility in water, and its potential toxicity at high doses. Researchers should take these factors into consideration when designing experiments involving methyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}benzoate.
Orientations Futures
There are several future directions for research involving methyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}benzoate. One area of interest is the development of novel compounds based on the structure of methyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}benzoate with improved pharmacological properties. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory, anti-tumor, and neuroprotective effects of methyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}benzoate. Additionally, the development of new synthetic methods for methyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}benzoate and related compounds may enable the synthesis of larger quantities of these compounds at lower cost. Finally, the development of new methods for the delivery of methyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}benzoate to specific tissues or cells may enhance its therapeutic potential.
Méthodes De Synthèse
Methyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}benzoate can be synthesized using a variety of methods, including the condensation of 4-hydroxybenzaldehyde with 3,4-dimethoxyaniline in the presence of a base, followed by the esterification of the resulting product with methyl iodide. Another method involves the reaction of 4-chlorobenzaldehyde with 3,4-dimethoxyaniline in the presence of a base, followed by the reduction of the resulting product with sodium borohydride and the esterification with methyl iodide. Both methods have been used to synthesize methyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}benzoate with high yields and purity.
Applications De Recherche Scientifique
Methyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, methyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}benzoate has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. methyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}benzoate has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In drug discovery, methyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}benzoate has been used as a building block for the synthesis of novel compounds with improved pharmacological properties. In materials science, methyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}benzoate has been used as a precursor for the synthesis of functional materials, such as fluorescent dyes and liquid crystals.
Propriétés
IUPAC Name |
methyl 4-[(3,4-dimethoxyanilino)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-20-15-9-8-14(10-16(15)21-2)18-11-12-4-6-13(7-5-12)17(19)22-3/h4-10,18H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHNFYFKGMJLCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=CC=C(C=C2)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(3,4-dimethoxyanilino)methyl]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[1-(9H-fluoren-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B5147134.png)

![N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine](/img/structure/B5147148.png)


![ethyl 4-{[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5147174.png)
![methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5147184.png)
![1-(2-iodophenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5147188.png)



![N-[2-(4-phenyl-1-piperazinyl)ethyl]-2-propylpentanamide hydrochloride](/img/structure/B5147209.png)
![ethyl 4-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5147231.png)
![1-{[4-(methylthio)phenyl]acetyl}-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5147237.png)